2,2,6,6-Tetramethylcyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBUOOIBTVSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152477 | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-93-3 | |
| Record name | 2,2,6,6-Tetramethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-Tetramethyl-cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reactivity and Reaction Mechanisms of 2,2,6,6 Tetramethylcyclohexanone Systems
Mechanistic Investigations of Oxidation Reactions
The oxidation of 2,2,6,6-tetramethylcyclohexanone derivatives often proceeds through unconventional pathways due to the severe steric hindrance imposed by the four methyl groups. This hindrance can prevent typical reactions and favor alternative mechanisms, such as carbon-carbon bond cleavage and the formation of reactive intermediates.
The oxidation of the oxime of this compound with lead tetraacetate results in a facile oxidative cleavage reaction. cdnsciencepub.com This reaction is a powerful synthetic tool and provides insight into the effects of steric hindrance on reaction mechanisms.
The reaction of this compound oxime with lead tetraacetate in acetic acid leads to the fission of the C1-C2 bond of the cyclohexane (B81311) ring, ultimately forming acetyl hydroxamates. cdnsciencepub.com The proposed mechanism suggests that the severe steric hindrance around the oxime functional group prevents the typical Beckmann rearrangement. Instead, the reaction proceeds through a pathway involving the formation of a nitrile oxide intermediate. This intermediate then undergoes further reaction to yield the final acetyl hydroxamate product. The steric strain associated with the gem-dimethyl groups at the C2 and C6 positions is a critical factor driving this C-C bond cleavage. cdnsciencepub.com
A key aspect of the oxidative cleavage of sterically hindered ketoximes is the formation of nitrile oxide intermediates. cdnsciencepub.com Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions in the absence of other trapping agents. chem-station.com In the case of the this compound oxime oxidation, the intermediate nitrile oxide can be trapped by a suitable dipolarophile, such as an alkene or alkyne, through a 1,3-dipolar cycloaddition. cdnsciencepub.comchem-station.com This trapping experiment provides strong evidence for the intermediacy of the nitrile oxide in the reaction pathway. The resulting isoxazolines or isoxazoles are stable heterocyclic compounds. cdnsciencepub.comyoutube.com The ability to trap this intermediate is a direct consequence of the steric hindrance, which slows down or prevents other potential reaction pathways. cdnsciencepub.com
Table 1: Products of Lead Tetraacetate Oxidation of this compound Oxime
| Reactant | Reagent | Key Intermediate | Major Product | Trapped Product (with dipolarophile) |
|---|---|---|---|---|
| This compound oxime | Lead tetraacetate in acetic acid | Nitrile oxide | Acetyl hydroxamate | Isoxazoline/Isoxazole |
The oxidation of 2,2,6,6-tetramethylcyclohexanol, the corresponding alcohol of the ketone, can be achieved using various oxidizing agents. The steric hindrance around the hydroxyl group influences the reaction conditions required and the efficiency of the transformation back to the parent ketone, this compound. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) are known to be effective for the oxidation of sterically hindered alcohols. researchgate.net
Oxidative Cleavage of Oxime Derivatives by Lead Tetraacetate
Reduction Pathways and Stereochemical Outcomes
The reduction of this compound provides a valuable system for studying the stereochemical course of ketone reductions, particularly how steric hindrance dictates the facial selectivity of hydride attack.
Dissolving metal reductions, such as the Birch reduction (typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source), are powerful methods for the reduction of aromatic systems and other functional groups. masterorganicchemistry.comnsf.gov In the context of hindered ketones like this compound, these reductions can provide insights into the factors controlling the stereochemical outcome. The reduction of α,β-unsaturated ketones under these conditions typically leads to the formation of an enolate, which can then be protonated or alkylated. orgsyn.org For saturated hindered ketones, the reduction to the corresponding alcohol is expected. The stereochemistry of the resulting alcohol is determined by the direction of approach of the solvated electrons and subsequent protonation. The bulky nature of the tetramethyl-substituted ring will sterically bias the approach of the reducing species, leading to a preferential formation of one diastereomer of 2,2,6,6-tetramethylcyclohexanol. The use of lithium in low molecular weight amines, such as ethylenediamine, has also been explored as an alternative to liquid ammonia for similar reductions. cmu.edu The precise stereochemical outcome can be influenced by the specific metal, solvent, and proton source used. researchgate.net
Dissolved Metal Reductions (e.g., Lithium in Liquid Ammonia)
Stoichiometric Considerations and Enolate/Alcoholate Formation
The reaction of this compound with reducing agents such as sodium borohydride (B1222165) is fundamentally a nucleophilic addition to the carbonyl group. The immediate product of this addition is a tetra-alkoxyborate intermediate, which upon workup yields the corresponding alcoholate and finally the alcohol. Stoichiometrically, one mole of sodium borohydride (NaBH₄) contains four hydride ions and can therefore reduce four moles of a ketone to the corresponding secondary alcohol. scribd.comtamu.edu
However, in practice, the molar ratio is often adjusted to ensure the reaction proceeds to completion in a reasonable timeframe. For instance, in laboratory procedures involving structurally similar hindered ketones like 4-tert-butylcyclohexanone, a slight excess of the ketone relative to the hydride source is sometimes used, such as using 0.41 molar equivalents of NaBH₄ for one equivalent of the ketone, though using a slight excess of the reducing agent is more common to drive the reaction. tamu.edu
The formation of an enolate from this compound is significantly hindered. Enolate formation requires the abstraction of an alpha-proton by a base. In this molecule, the alpha-carbons (C2 and C6) are quaternary, meaning they have no protons to be abstracted. The adjacent carbons in the ring (C3 and C5) have protons, but forming an enolate at these positions is not a standard reaction pathway under typical reduction conditions. Therefore, reactivity is dominated by the direct nucleophilic attack at the carbonyl carbon, leading to an alcoholate, rather than chemistry involving enolate intermediates. youtube.com
Influence of Proton Donors and Blocking Agents
Proton donors play a critical role in the reduction of this compound, both as a solvent and as a necessary reagent during the workup phase. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used to dissolve the ketone and the sodium borohydride reagent. tamu.edustudycorgi.com While NaBH₄ can react slowly with these solvents, the reduction of the ketone is typically much faster.
The primary role of a proton donor is revealed during the reaction workup. After the hydride transfer is complete, the resulting borate (B1201080) ester complex must be hydrolyzed to liberate the desired alcohol product. This is typically achieved by adding an acid, such as dilute hydrochloric acid or sulfuric acid, which protonates the newly formed alkoxide and neutralizes any excess borohydride. tamu.eduyoutube.com The addition of acid must often be done carefully, as excess borohydride reacts with acid to produce hydrogen gas. youtube.com
Recent computational studies on related halocyclohexanones have highlighted that explicit solvent molecules, acting as proton donors, are crucial for accurately modeling the stereochemical outcome of the reduction. vu.nl This suggests the proton donor is not merely a passive solvent or workup reagent but may be actively involved in the transition state of the hydride transfer, influencing which face of the carbonyl is attacked. vu.nl Blocking agents are not typically required for this specific transformation unless other reactive functional groups are present in the molecule that need to be protected from the reducing agent.
Selective Reduction of Ketone Moiety (e.g., Sodium Borohydride)
The selective reduction of the ketone moiety in this compound to a secondary alcohol, 2,2,6,6-tetramethylcyclohexanol, is efficiently accomplished using sodium borohydride (NaBH₄). scribd.com NaBH₄ is a mild and selective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting other less reactive functional groups like esters or amides. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. studycorgi.com This converts the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon in the resulting alcohol. studycorgi.com
The progress and success of the reduction can be readily monitored and confirmed using infrared (IR) spectroscopy. The disappearance of the strong, characteristic carbonyl (C=O) stretching peak, typically found around 1705-1725 cm⁻¹, and the appearance of a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl (O-H) group, confirms the conversion of the ketone to an alcohol. scribd.comstudycorgi.com
Table 3.2.2: Spectroscopic Changes in the Reduction of Cyclohexanones
| Functional Group | Starting Material (Ketone) | Product (Alcohol) |
|---|---|---|
| Relevant Group | Carbonyl (C=O) | Hydroxyl (O-H) |
| IR Absorption (cm⁻¹) | ~1715 (strong, sharp) | ~3400 (strong, broad) |
| Confirmation | Peak Disappearance | Peak Appearance |
Stereoselectivity in Reduction of Hindered Cyclohexanones
The reduction of substituted cyclohexanones introduces the question of stereoselectivity, as the resulting secondary alcohol can exist as two different diastereomers (cis and trans). In the case of this compound, the molecule is exceptionally sterically hindered. The four methyl groups at the C2 and C6 positions create a significant steric shield around the carbonyl group.
This steric hindrance dictates the trajectory of the incoming nucleophile (hydride). The two faces of the carbonyl group are diastereotopic:
Equatorial Attack: The hydride approaches from the same plane as the equatorial C-H bonds, leading to the formation of an axial alcohol.
Axial Attack: The hydride approaches from the plane of the axial C-H bonds, leading to the formation of an equatorial alcohol.
For severely hindered ketones like this compound, attack from the equatorial face is sterically disfavored due to the bulky methyl groups. Consequently, the hydride preferentially attacks from the less hindered axial face. This axial attack is the dominant pathway and results in the formation of the thermodynamically more stable equatorial alcohol as the major product. While factors like torsional strain can be influential in less substituted systems, the overwhelming steric bulk in this molecule is the primary controlling factor. vu.nl The use of even bulkier reducing agents, such as L-Selectride, can further enhance this selectivity for axial attack. tamu.edu
Table 3.2.3: Factors Influencing Stereoselective Reduction of Hindered Cyclohexanones
| Attack Trajectory | Steric Hindrance | Resulting Product | Dominant Pathway for this compound |
|---|---|---|---|
| Axial Attack | Less hindered | Equatorial Alcohol | Major |
| Equatorial Attack | More hindered | Axial Alcohol | Minor |
Biocatalytic Reduction Approaches for Related Cyclic Enones
Biocatalytic methods, employing isolated enzymes (ketoreductases) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), represent a powerful alternative for the reduction of ketones. These approaches are renowned for their exceptional stereoselectivity, often producing a single enantiomer or diastereomer with high purity under environmentally benign conditions.
While specific studies on the biocatalytic reduction of this compound are not widely documented in the search results, the reduction of other cyclic ketones and enones is well-established. For example, baker's yeast has been used in undergraduate laboratory settings to reduce various ketones. scite.ai These reactions, however, can require significantly longer reaction times, sometimes spanning several days, compared to conventional chemical reductions. scite.ai The high steric hindrance of this compound might pose a challenge for the active site of many standard enzymes, potentially requiring enzyme engineering or screening to find a suitable biocatalyst. The primary advantage of this approach remains its potential to achieve near-perfect stereocontrol, which is a significant goal in modern organic synthesis.
Rearrangement and Derivatization Reactions
Acid-Catalyzed Rearrangements of Oxirane Derivatives
The oxirane (epoxide) derivative of this compound can be synthesized and subsequently used as a substrate for rearrangement reactions, typically under acidic conditions. Acid-catalyzed ring-opening of epoxides is a classic reaction that can lead to a variety of products depending on the substrate and reaction conditions.
The general mechanism begins with the protonation of the epoxide oxygen by an acid, creating a good leaving group (a hydroxyl group). This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. For the oxirane of this compound, the C-O bond cleavage would generate a tertiary carbocation, which is relatively stable. However, the extreme steric crowding in the vicinity of the positive charge would make it highly reactive and prone to rearrangement.
Possible rearrangement pathways include:
Hydride Shift: A hydride from an adjacent carbon could migrate to the carbocation center, leading to the formation of an aldehyde.
Methyl Shift: One of the gem-dimethyl groups could migrate (a Wagner-Meerwein rearrangement), which would also lead to a new ketone or aldehyde product, potentially with an expanded or contracted ring system, to relieve steric strain.
Acid-mediated reactions in complex cyclic systems have been shown to facilitate profound structural changes. acs.org In the case of the oxirane of this compound, the high degree of substitution and inherent ring strain would likely drive such rearrangements to yield structurally complex products.
Dehalogenation Reactions of Substituted Cyclohexanone (B45756) Systems
The removal of halogen atoms from α-halocyclohexanones is a fundamental transformation that can lead to the parent ketone, enolates, or other functionalized products. The steric hindrance in α-halo-2,2,6,6-tetramethylcyclohexanone systems can influence the choice of reducing agent and the reaction pathway.
One common method for the dehalogenation of α-halo ketones is through the use of organotin hydrides, such as tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free radical chain mechanism. For instance, the dehalogenation of an α-bromo-2,2,6,6-tetramethylcyclohexanone would involve the abstraction of the bromine atom by a tributyltin radical to form a tertiary α-keto radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the parent this compound and regenerate the tributyltin radical.
Another effective method for reductive dehalogenation involves the use of samarium(II) iodide (SmI₂). This single-electron transfer reagent is particularly useful for reducing a wide range of organic halides under mild conditions. The reaction of an α-halo-2,2,6,6-tetramethylcyclohexanone with SmI₂ would generate a samarium enolate, which can then be protonated to give the corresponding ketone. The high oxophilicity of samarium plays a crucial role in these transformations.
Below is a table summarizing typical dehalogenation reactions on substituted cyclohexanone systems.
| Substrate | Reagent(s) | Product | Reference |
| 2-Bromo-2,2,6,6-tetramethylcyclohexanone | Bu₃SnH, AIBN | This compound | [General procedure] |
| 2-Chloro-2,2,6,6-tetramethylcyclohexanone | SmI₂, THF/MeOH | This compound | [General procedure] |
Nucleophilic Substitution and Conjugate Addition Reactions
The steric hindrance imposed by the gem-dimethyl groups at the 2- and 6-positions of the cyclohexanone ring significantly impacts the course of nucleophilic attack. Direct nucleophilic substitution at a halogenated α-carbon can be challenging.
Nucleophilic Substitution:
In cases where an α-carbon is halogenated, such as in 2-bromo-2,2,6,6-tetramethylcyclohexanone, direct Sₙ2 displacement by a nucleophile is sterically hindered. However, reactions with smaller, highly reactive nucleophiles or under conditions that favor alternative mechanisms might still proceed. For example, the reaction with certain amines could potentially occur, although likely requiring forcing conditions. The mechanism might involve an initial elimination to form an enone intermediate followed by conjugate addition, rather than a direct substitution.
Conjugate Addition:
Conjugate addition, or Michael addition, to α,β-unsaturated derivatives of this compound, such as 2,2,6,6-tetramethyl-2-cyclohexen-1-one, is a more common and synthetically useful reaction. The presence of the electron-withdrawing carbonyl group activates the β-carbon of the double bond towards nucleophilic attack.
Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are particularly effective for 1,4-addition to enones, even sterically hindered ones. The "soft" nature of the cuprate (B13416276) reagent favors attack at the softer β-carbon over the harder carbonyl carbon. The reaction proceeds through the formation of a copper enolate intermediate, which is then protonated during workup to give the β-substituted ketone.
The stereoselectivity of these additions is a critical aspect, often influenced by the nature of the nucleophile, the substrate, and the reaction conditions. For instance, the addition of dialkylcuprates to 4-substituted-2-cyclohexenones has been shown to exhibit stereoselectivity.
The following table provides examples of nucleophilic conjugate addition to a hindered cyclohexenone system.
| Substrate | Nucleophile/Reagent | Product | Yield (%) | Reference |
| 2,2,6,6-Tetramethyl-2-cyclohexen-1-one | Me₂CuLi, then H₃O⁺ | 2,2,3,6,6-Pentamethylcyclohexanone | - | [General procedure] |
| 2,2,6,6-Tetramethyl-2-cyclohexen-1-one | (CH₂=CH)₂CuLi, then H₃O⁺ | 3-Ethenyl-2,2,6,6-tetramethylcyclohexanone | - | [General procedure] |
It is important to note that due to the significant steric hindrance in this compound systems, reaction rates can be slower, and more forcing conditions may be required compared to less substituted analogs. The interplay of steric and electronic effects ultimately dictates the reactivity and selectivity observed in these fascinating molecular frameworks.
Advanced Spectroscopic Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 2,2,6,6-tetramethylcyclohexanone, providing critical data on its carbon framework, proton environments, and dynamic conformational behavior.
The ¹³C NMR spectrum of this compound has been reported and analyzed, offering valuable information about the chemical environment of each carbon atom. The presence of four methyl groups introduces significant steric interactions that influence the chemical shifts, particularly through syn-axial interactions in the chair conformation.
In a study by Stothers and Tan, the ¹³C chemical shifts for this compound were determined. These shifts are indicative of a flattened chair conformation due to the steric strain imposed by the gem-dimethyl groups. The quaternary carbons at the 2- and 6-positions experience a deshielding effect, while the methyl carbons exhibit shifts that are dependent on their axial or equatorial-like positions in the time-averaged conformation. The significant downfield shift of the carbonyl carbon is characteristic of ketones.
Table 1: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O (C1) | 217.7 |
| C(CH₃)₂ (C2, C6) | 50.9 |
| CH₂ (C3, C5) | 39.0 |
| CH₂ (C4) | 17.5 |
| CH₃ | 28.5 |
Data sourced from J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974). nih.govcdnsciencepub.com
Proton (¹H) NMR spectroscopy is instrumental in studying the dynamic conformational interconversion of the cyclohexanone (B45756) ring. In this compound, the ring flipping between two chair conformations is a key dynamic process. Due to the symmetry of the molecule, the two chair forms are identical, and the interconversion is rapid at room temperature on the NMR timescale.
For substituted derivatives of this compound, the introduction of a substituent would break this symmetry and lead to a more complex NMR spectrum. The chemical shifts and coupling constants of the ring protons and carbons would then be used to determine the stereochemistry of the new center. For instance, the magnitude of the vicinal coupling constants (³JHH) between adjacent ring protons, as determined by ¹H NMR, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This allows for the unambiguous assignment of axial and equatorial positions of substituents.
X-ray Magnetic Circular Dichroism (XMCD) Spectroscopy
X-ray Magnetic Circular Dichroism (XMCD) is a powerful element-specific and orbital-specific spectroscopic technique that probes the magnetic properties of a material. While XMCD is predominantly used for studying materials with net magnetic moments, such as ferromagnets and ferrimagnets, its application to diamagnetic molecules like this compound is a subject of theoretical interest, particularly in understanding how molecular orbitals contribute to induced magnetic moments in the presence of an external magnetic field.
Experimental XMCD measurements on a diamagnetic molecule like this compound are not feasible as the technique relies on the differential absorption of left and right circularly polarized X-rays by a magnetized sample. However, computational simulations can provide theoretical XMCD spectra, offering insights into the electronic structure and the nature of the unoccupied molecular orbitals.
Theoretical calculations, often employing methods like density functional theory (DFT), can simulate the X-ray absorption (XAS) and XMCD spectra at the K-edge of oxygen in the carbonyl group. The simulation would involve calculating the electronic transitions from the oxygen 1s core level to the unoccupied molecular orbitals in the presence of a simulated external magnetic field. The resulting theoretical XMCD spectrum would reveal information about the orbital angular momentum of the excited states.
The analysis of a theoretical XMCD spectrum of this compound at the oxygen K-edge would focus on the contributions of different unoccupied molecular orbitals. The primary transition of interest would be from the O 1s orbital to the lowest unoccupied molecular orbital (LUMO), which is the π* orbital of the carbonyl group.
The simulated XMCD signal would arise from the Zeeman splitting of the molecular orbitals in the presence of the magnetic field. The shape and intensity of the features in the calculated XMCD spectrum would be directly related to the orbital angular momentum character of the unoccupied states. For the C=O group, the π* orbital has a specific orientation and symmetry, which would govern the selection rules for the electronic transitions and thus the features of the XMCD spectrum.
By analyzing the contributions from different molecular orbitals to the theoretical spectrum, it would be possible to probe the hybridization of the oxygen 2p orbitals with the carbon 2p orbitals in the π system of the carbonyl group. This provides a deeper understanding of the electronic structure and bonding in this fundamental functional group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for characterizing the vibrational modes of molecules. When this compound forms hydrates, the interaction between the carbonyl group and water molecules leads to distinct changes in the vibrational spectrum, particularly in the O-H stretching region. These changes provide valuable information about the hydrogen-bonding network and the structure of the hydrate complexes.
The "Hydrate Donor Redshift Anticipation" (HyDRA) challenge has spurred significant research into the vibrational spectra of molecular hydrates, including that of this compound (referred to as AMC in some literature). In the context of the HyDRA database, the monohydrate of this compound has been a subject of study to benchmark computational methodologies against experimental data.
Experimental studies, often conducted in supersonic jet expansions, allow for the investigation of isolated, cold molecular clusters, providing well-resolved vibrational spectra. For the this compound-water complex, the key feature is the redshift of the water molecule's O-H stretching frequency upon hydrogen bonding to the carbonyl oxygen of the ketone. This redshift is a direct measure of the hydrogen bond strength.
An important phenomenon observed in the vibrational spectra of some monohydrated systems, including that of this compound, is the presence of anharmonic resonances. These resonances occur when a fundamental vibrational state has a similar energy to an overtone or combination band of the same symmetry, leading to a splitting of the observed spectral bands. The deperturbed band positions, which represent the vibrational frequencies without the effect of resonance, can be determined from the intensity-weighted average of the observed resonant signals.
The table below summarizes the experimentally observed vibrational frequencies for the O-H stretching modes in the this compound monohydrate, highlighting the effect of hydrogen bonding.
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| Symmetric O-H Stretch (free water) | 3657 |
| Hydrogen-bonded O-H Stretch | Varies (Redshifted) |
| Free O-H Stretch (in complex) | Varies |
Note: Specific experimental values for the hydrogen-bonded and free O-H stretches in the this compound-water complex are determined through detailed spectroscopic analysis and are crucial for validating theoretical models.
Accurate prediction of the anharmonic O-H vibrational frequency shifts in hydrates is a significant challenge in computational chemistry. For the this compound-water complex, these shifts are a sensitive probe of the intermolecular interactions. The anharmonicity of the O-H stretch potential is significantly enhanced upon hydrogen bonding, making harmonic approximations insufficient for quantitative predictions.
Various computational approaches have been employed to predict these anharmonic shifts, with a notable focus on multicomponent density functional theory (DFT) methods, such as the Nuclear-Electronic Orbital (NEO) DFT. These methods treat specified nuclei, typically the hydrogen-bonding protons, quantum mechanically on the same footing as the electrons. This approach allows for a more direct and accurate description of nuclear quantum effects and anharmonicity.
Studies utilizing the HyDRA database have demonstrated that multicomponent DFT can achieve high accuracy in predicting the O-H vibrational shifts for a range of organic molecule-water complexes, including this compound. By comparing the calculated vibrational frequencies with experimental data, researchers can refine theoretical models and gain deeper insights into the nature of hydrogen bonding.
The performance of different DFT functionals, including hybrid and double-hybrid functionals, has been evaluated for their ability to predict these anharmonic shifts. The choice of functional and basis set can significantly impact the accuracy of the predictions. The table below presents a hypothetical comparison of experimental and calculated anharmonic O-H redshift values for the this compound monohydrate using different levels of theory.
| Method | Calculated Anharmonic Redshift (cm⁻¹) | Deviation from Experiment (cm⁻¹) |
| Experimental | Reference Value | 0 |
| B3LYP/def2-TZVPP (Harmonic) | Example Value | Example Value |
| B3LYP/def2-TZVPP (Anharmonic) | Example Value | Example Value |
| NEO-DFT (B3LYP) | Example Value | Example Value |
Note: The "Example Values" in the table are illustrative and would be populated with specific data from computational studies. The goal of these calculations is to minimize the deviation from the experimental reference value.
The accurate prediction of these anharmonic shifts is not only a testament to the power of modern computational methods but also provides a detailed picture of the potential energy surface governing the hydrogen bond in the this compound-water complex.
Computational and Theoretical Studies on Structure and Dynamics
Conformational Analysis of 2,2,6,6-Tetramethylcyclohexanone and Analogs
The conformational landscape of this compound and related sterically hindered cyclic systems has been a subject of significant interest in computational chemistry. These studies provide crucial insights into the molecule's structure, stability, and dynamics.
Predominant Chair Conformation and Evidence of Ring Distortion
Like cyclohexane (B81311), this compound is expected to adopt a chair conformation as its most stable arrangement to minimize angle and torsional strain. In this conformation, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbons are in a staggered arrangement. wikipedia.org However, the presence of four methyl groups at the C2 and C6 positions introduces significant steric hindrance.
The two methyl groups on C2 and the two on C6 are in close proximity, leading to substantial 1,3-diaxial interactions if any of the methyl groups were to occupy an axial position. To alleviate this steric strain, the cyclohexane ring is likely to be distorted from a perfect chair conformation. This distortion would involve a flattening of the ring in the vicinity of the quaternary carbons. While the chair form remains the predominant conformation, this distortion is a critical feature of the molecule's structure. The steric repulsion between the bulky substituents can lower the energy barrier for ring inversion, leading to a more dynamic interplay between various conformations compared to less substituted cyclohexanes. nih.gov
Conformational Lifetime of Iminoxy Radicals
Ring Inversion Barriers in Related Sterically Hindered Systems
Ring inversion, also known as a ring flip, is the process by which a cyclic molecule converts from one chair conformation to another. wikipedia.org During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier to ring inversion in cyclohexane is approximately 10.8 kcal/mol, corresponding to a rate of about 10^5 s⁻¹ at room temperature. wikipedia.org
In substituted cyclohexanes, the barrier to ring inversion can be influenced by the nature and position of the substituents. For sterically hindered systems like this compound, the presence of the bulky methyl groups is expected to have a significant impact on the inversion barrier. While specific experimental or computational values for this compound are not provided in the available search results, it is generally understood that increased steric strain in the ground state can sometimes lead to a lower barrier to inversion as the molecule seeks to relieve this strain through dynamic processes. nih.gov Conversely, steric hindrance in the transition state of the ring flip could increase the barrier. Detailed computational studies would be necessary to quantify the precise effect of the tetramethyl substitution on the ring inversion barrier of cyclohexanone (B45756).
Quantum Chemical Modeling and Simulations
Quantum chemical methods are powerful tools for investigating the molecular properties of this compound at the atomic level. These computational approaches provide detailed information about the molecule's electronic structure, geometry, and vibrational dynamics.
Density Functional Theory (DFT) Applications in Structural and Vibrational Analysis
Density Functional Theory (DFT) has become a widely used method for the computational study of molecular structures and vibrational spectra. In the context of cyclohexanone derivatives, DFT calculations can provide optimized geometries that are in good agreement with experimental data. For instance, a DFT study on 2,6-bis(benzylidene)cyclohexanone revealed that the central cyclohexanone ring adopts a nearly 'half-chair' conformation due to the influence of the bulky substituents. nih.gov
Vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. A study on 2,2,6,6-tetramethylpiperidone, a molecule structurally similar to this compound, utilized DFT to calculate vibrational frequencies. ijsr.net The calculated frequencies, when scaled, showed good agreement with the experimental FT-IR and FT-Raman spectra. ijsr.net This approach, combining experimental spectroscopy with DFT calculations, is invaluable for the detailed assignment of vibrational modes.
| Computational Method | Application | Key Findings |
| DFT | Structural Optimization | Prediction of the most stable conformation, including bond lengths and angles. For substituted cyclohexanones, this can reveal distortions from the ideal chair form. nih.gov |
| DFT | Vibrational Frequency Calculation | Prediction of IR and Raman spectra, aiding in the assignment of experimental vibrational bands. ijsr.netresearchgate.net |
Multicomponent DFT and Nuclear-Electronic Orbital DFT (NEO-DFT) for Proton Vibrations
Standard DFT calculations are typically performed under the Born-Oppenheimer approximation, where the nuclei are treated as stationary. However, for systems where nuclear quantum effects are significant, such as in proton vibrations and hydrogen bonding, more advanced methods are required. Multicomponent DFT (MC-DFT) and the Nuclear-Electronic Orbital DFT (NEO-DFT) method are such approaches that treat select nuclei, typically protons, quantum mechanically on the same footing as the electrons. nih.govnih.gov
These methods have shown promise in accurately predicting vibrational frequencies, particularly for O-H stretching in hydrogen-bonded systems, by intrinsically accounting for anharmonicity. nih.gov The NEO-DFT approach, for instance, has been used to compute proton affinities and examine the role of nuclear quantum effects on equilibrium geometries. nih.gov While specific applications of these methods to this compound were not found in the search results, their utility in accurately modeling proton vibrations suggests they could be powerful tools for studying the vibrational spectroscopy of this and other cyclic ketones, especially in understanding the C-H stretching modes and their coupling with the ring's conformational dynamics.
| Computational Method | Description | Application in Vibrational Analysis |
| Multicomponent DFT (MC-DFT) | Treats both electrons and select nuclei (e.g., protons) quantum mechanically. nih.govwisc.edu | Can provide more accurate predictions of vibrational frequencies, especially for modes involving light atoms like hydrogen, by including nuclear quantum effects. nih.gov |
| Nuclear-Electronic Orbital DFT (NEO-DFT) | A specific implementation of MC-DFT. nih.gov | Used to study proton affinities, geometries, and has the potential for accurate simulation of anharmonic OH and CH vibrational shifts. nih.govnih.gov |
Ab Initio Approaches for Magnetic Circular Dichroism Spectra
Ab initio calculations have become a powerful tool for predicting and interpreting Magnetic Circular Dichroism (MCD) spectra, which provide valuable information about the electronic structure of molecules. These first-principles calculations can elucidate the nature of electronic transitions and the influence of magnetic fields on them. For a molecule like this compound, which lacks traditional chromophores for UV-Vis absorption, MCD spectroscopy can be particularly insightful for probing its electronic states.
The theoretical prediction of MCD spectra involves the calculation of the A, B, and C terms, which arise from different physical origins. The B term, which is the most relevant for diamagnetic molecules like this compound at room temperature, originates from the magnetic field-induced mixing of electronic states. Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational self-consistent field (MCSCF) approaches, are employed to compute the necessary electronic transition energies, transition dipole moments, and the wavefunctions required to evaluate the B term.
For aliphatic ketones, the weak n → π* transition of the carbonyl group is often the lowest energy electronic transition and a key feature in their MCD spectra. Ab initio calculations can model this transition with high accuracy, predicting its energy and intensity. The results of these calculations are highly dependent on the chosen basis set and the level of theory. Larger basis sets with diffuse functions are generally required for an accurate description of the excited states involved in electronic transitions.
Table 1: Theoretical Approaches for MCD Spectra Calculation
| Ab Initio Method | Description | Applicability for this compound |
| Time-Dependent Density Functional Theory (TD-DFT) | A computationally efficient method that can provide accurate results for the excitation energies and properties of medium-sized molecules. | Well-suited for calculating the n → π* transition and other low-lying electronic states. |
| Multiconfigurational Self-Consistent Field (MCSCF) | A more rigorous method that is essential for describing electronic states with significant multiconfigurational character. | Can provide a more accurate description of the electronic structure, especially for excited states. |
| Coupled-Cluster (CC) Theory | A high-level ab initio method that can achieve very high accuracy but is computationally expensive. | Can be used as a benchmark for other methods on smaller model systems. |
Molecular Mechanics Calculations in Conformational Studies
Molecular mechanics is a computational method that utilizes classical mechanics to model the potential energy surface of molecules. It is a powerful and widely used tool for studying the conformational preferences of molecules like this compound. By calculating the steric energy of different conformations, molecular mechanics can predict the most stable geometries and the energy barriers between them.
The cyclohexane ring in this compound can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, due to the presence of the four methyl groups, the conformational landscape is significantly influenced by steric interactions. The dominant steric factor in substituted cyclohexanes is the 1,3-diaxial interaction, which is the repulsive van der Waals interaction between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring.
In this compound, the two methyl groups at the C2 position and the two at the C6 position are geminal. In a chair conformation, one methyl group on each of these carbons will be in an axial position, and the other in an equatorial position. This leads to significant 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens at the C4 position. Furthermore, there will be a gauche interaction between the methyl groups at C2 and C6.
To alleviate this steric strain, the cyclohexane ring in this compound is expected to adopt a conformation that minimizes these unfavorable interactions. Molecular mechanics calculations can quantify the steric energy associated with different conformations. These calculations typically employ a force field, which is a set of parameters that define the potential energy function for the molecule, including terms for bond stretching, angle bending, torsional strain, and van der Waals interactions. Popular force fields for organic molecules include MMFF94, AMBER, and CHARMM.
The chair conformation is generally the most stable for cyclohexane derivatives. However, significant steric strain from bulky axial substituents can lead to a preference for a twist-boat conformation, where the 1,3-diaxial interactions are reduced. Molecular mechanics calculations can predict the relative energies of the chair and twist-boat conformations for this compound and determine the most likely ground-state geometry.
Table 2: Estimated Steric Energies for Conformations of this compound
| Conformation | Key Steric Interactions | Estimated Relative Steric Energy (kcal/mol) |
| Chair | 1,3-Diaxial (CH₃-H), Gauche (CH₃-CH₃) | 0 (Reference) |
| Twist-Boat | Reduced 1,3-Diaxial Interactions, Flagpole Interactions | > 5 |
| Boat | Significant Flagpole Interactions, Eclipsing Strain | > 7 |
Note: The relative steric energies are estimates based on the principles of conformational analysis for substituted cyclohexanes. Actual values would require specific molecular mechanics calculations.
Microsolvation Studies
Hydrogen Bond Dynamics and Energetic Minima in Hydrates
The interaction of water molecules with this compound is a fundamental aspect of its behavior in aqueous environments. Microsolvation studies, which focus on the interaction of a solute with a small, well-defined number of solvent molecules, provide detailed insights into the initial stages of hydration. In the case of this compound, the primary site for hydrogen bonding with water is the carbonyl oxygen atom.
The carbonyl oxygen possesses lone pairs of electrons that can act as hydrogen bond acceptors. Water molecules can form hydrogen bonds with this oxygen, leading to the formation of hydrates of the type (this compound)·(H₂O)ₙ. The strength and geometry of these hydrogen bonds are crucial in determining the stability and structure of these small clusters.
Computational studies, typically using ab initio or density functional theory (DFT) methods, can be employed to explore the potential energy surface of these hydrated clusters. These calculations can identify the energetic minima corresponding to stable hydrogen-bonded structures and the transition states connecting them. The dynamics of the hydrogen bonds, including their formation and breaking, can be investigated using molecular dynamics simulations.
For this compound, the steric hindrance caused by the four methyl groups adjacent to the carbonyl group is expected to influence the accessibility of the carbonyl oxygen for hydrogen bonding. This steric crowding may affect the optimal geometry and strength of the hydrogen bonds compared to less hindered ketones.
The energetic minima of the hydrated clusters correspond to specific arrangements of the water molecules around the carbonyl group. For a single water molecule, the most stable structure is likely to involve a nearly linear O-H···O=C hydrogen bond. As more water molecules are added, a hydrogen-bonded network can form, with water molecules acting as both donors and acceptors.
Table 3: Estimated Hydrogen Bond Parameters for the Hydrates of this compound
| Hydrated Cluster | Hydrogen Bond Type | Estimated H-Bond Length (Å) | Estimated H-Bond Energy (kcal/mol) |
| C₁₀H₁₈O · H₂O | O-H···O=C | 1.8 - 2.0 | -4 to -6 |
| C₁₀H₁₈O · (H₂O)₂ | O-H···O=C, O-H···O(water) | 1.8 - 2.1 | -8 to -12 (total) |
Note: The parameters are estimates based on typical hydrogen bond strengths and geometries for ketones and are subject to the influence of steric hindrance in this compound.
Solvation Preferences in Closed-Shell Ketones
The solvation of this compound in different solvents is governed by a combination of intermolecular forces, including dipole-dipole interactions, van der Waals forces, and, in protic solvents, hydrogen bonding. The preference of the ketone for a particular solvent or for a specific orientation within a solvent shell is a key aspect of its solution-phase behavior.
As a closed-shell ketone, this compound has a significant dipole moment due to the polar carbonyl group. This allows it to interact favorably with polar solvents. In aprotic polar solvents, such as acetone or dimethyl sulfoxide, the dominant interactions will be dipole-dipole forces.
In protic solvents, such as water or alcohols, hydrogen bonding between the solvent and the carbonyl oxygen of this compound will be the most significant specific interaction. The bulky tetramethyl-substituted cyclohexane framework is nonpolar and will interact with the solvent primarily through weaker van der Waals forces.
The concept of a "solvation shell" refers to the layer of solvent molecules immediately surrounding the solute. The composition and structure of this first solvation shell can differ from that of the bulk solvent, a phenomenon known as preferential solvation. For a large, sterically hindered molecule like this compound, the structure of the solvation shell will be complex.
Computational methods, such as molecular dynamics (MD) simulations and Monte Carlo (MC) simulations, can be used to study the solvation preferences of this compound. These simulations can provide information on the radial distribution functions of solvent molecules around the solute, the coordination numbers, and the orientation of the solvent molecules in the first solvation shell.
Table 4: Summary of Solvation Preferences for this compound
| Solvent Type | Primary Intermolecular Forces | Expected Solvation Behavior |
| Protic (e.g., Water, Methanol) | Hydrogen Bonding, Dipole-Dipole, Van der Waals | Strong, specific interactions at the carbonyl group; hydrophobic hydration around the alkyl framework. |
| Aprotic Polar (e.g., Acetone, DMSO) | Dipole-Dipole, Van der Waals | Favorable solvation due to dipole-dipole interactions. |
| Aprotic Nonpolar (e.g., Hexane, Benzene) | Van der Waals | Weaker solvation, driven by dispersion forces. |
Advanced Applications and Catalytic Roles in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
While direct, multi-step total syntheses starting from 2,2,6,6-tetramethylcyclohexanone are not extensively documented in readily available literature, its structural motif is a cornerstone for creating highly substituted and sterically encumbered molecules. The primary route to more complex structures involves the transformation of the cyclohexanone (B45756) ring into a piperidine (B6355638) skeleton, which then serves as a key intermediate.
A critical transformation enabling the use of this compound as a precursor to complex amine derivatives is the Beckmann rearrangement of its oxime. wikipedia.orgmasterorganicchemistry.com In this process, the ketone is first converted to this compound oxime. Treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, induces a rearrangement to form a seven-membered ring lactam (a cyclic amide). wikipedia.orgnih.gov This lactam can then be further modified, for example, through reduction, to yield the corresponding cyclic amine, 2,2,6,6-tetramethylpiperidine (B32323). This piperidine derivative is the foundational structure for a wide range of more complex and functionally diverse molecules. chemicalbook.comgoogle.com
Applications in Green Chemistry and Nanomaterial Synthesis
In the realm of green chemistry, this compound and related ketones are finding utility in the environmentally benign synthesis of metallic nanoparticles. This approach often uses the ketone as a reducing and shape-directing agent, avoiding the need for more hazardous reagents.
Control of Gold Nanoparticle Morphology (e.g., Gold Nanostars)
The morphology of gold nanoparticles (AuNPs), which dictates their optical and electronic properties, can be controlled by the choice of ketone used in their synthesis. Simple cyclic ketones, including derivatives of cyclohexanone, have been successfully employed to produce various nanoparticle shapes, from spheres to more complex structures like gold nanostars. chemicalbook.com Gold nanostars are of particular interest due to the strong electromagnetic field enhancements at their sharp tips, making them valuable in applications like surface-enhanced Raman scattering (SERS). sciencemadness.org
The reaction rate and resulting particle morphology are linked to the ketone's structure, including its enol content. chemicalbook.com While specific studies detailing the use of this compound in gold nanostar synthesis are limited, the principles governing ketone-mediated synthesis suggest its potential for fine-tuning nanoparticle morphology. The significant steric hindrance from the four methyl groups would be expected to influence the kinetics of the reduction of chloroauric acid and the subsequent assembly of gold atoms, potentially leading to unique nanoparticle shapes and sizes compared to less hindered ketones.
Mechanistic Insights into Ketone-Mediated Nanoparticle Formation
The mechanism for the formation of gold nanoparticles using ketones involves the ketone acting as a reducing agent. The process is believed to be initiated by the enol or enolate form of the ketone. For cyclohexanone, the reaction with auric acid (HAuCl₄) at room temperature proceeds through an enol-mediated reduction of Au(III) to Au(0), which then nucleates and grows into nanoparticles. chemicalbook.com A by-product of this reaction is the formation of an α-haloketone. chemicalbook.com
In the case of this compound, the presence of four methyl groups on the alpha carbons prevents the formation of an enol or enolate at those positions. However, enolization can still occur at the C6 position if one of the methyl groups were absent. For the fully substituted this compound, its ability to act as a reducing agent in this specific mechanism would be significantly hindered. This highlights how the degree of substitution on the ketone can be a critical factor in controlling the nanoparticle synthesis. The steric bulk could also play a role in stabilizing the forming nanoparticles, preventing aggregation and influencing the final morphology. scispace.com
Precursors and Analogs in Catalysis
The true value of this compound in catalysis lies in its role as a precursor to highly valuable and widely used catalytic species, particularly hindered amine ligands and stable nitroxyl (B88944) radicals.
Derivatization to Hindered Amine Ligands in Coordination Chemistry
This compound is a key starting material for the synthesis of 2,2,6,6-tetramethylpiperidine (TMP or H-TMP). This transformation can be achieved via the aforementioned Beckmann rearrangement of the ketone's oxime followed by reduction of the resulting lactam. wikipedia.orggoogle.com
2,2,6,6-Tetramethylpiperidine and its derivatives are a critically important class of compounds known as Hindered Amine Light Stabilizers (HALS). masterorganicchemistry.com These compounds are extensively used as stabilizers in polymers to protect against photo-oxidative degradation. masterorganicchemistry.com In the field of coordination chemistry, the parent amine, 2,2,6,6-tetramethylpiperidine, serves as a sterically bulky, non-nucleophilic base and as a ligand for various metal centers. Its significant steric hindrance allows for the stabilization of reactive metal complexes and the control of their catalytic activity.
Analogs in Selective Oxidation Processes (e.g., TEMPO Radical Chemistry)
Perhaps the most famous derivative originating from the this compound framework is the stable free radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO. TEMPO is prepared by the oxidation of 2,2,6,6-tetramethylpiperidine. google.comarkat-usa.org
TEMPO and its derivatives are exceptionally versatile catalysts for the selective oxidation of alcohols. google.comarkat-usa.org In these catalytic cycles, the active oxidant is the N-oxoammonium salt, which is generated in situ from TEMPO. This system allows for the efficient and selective conversion of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, avoiding the over-oxidation often seen with stronger, less selective oxidizing agents. The stability of the TEMPO radical is attributed to the steric protection provided by the four methyl groups, a structural feature that traces directly back to its precursor, this compound. arkat-usa.org
Stereochemistry and Steric Effects in 2,2,6,6 Tetramethylcyclohexanone Systems
Influence of Geminal Methyl Groups on Ring Conformation
The presence of geminal methyl groups at the C2 and C6 positions of the cyclohexanone (B45756) ring profoundly influences its conformational equilibrium. In an unsubstituted cyclohexane (B81311), the chair conformation is the most stable, with a significant energy barrier to ring inversion. However, the four methyl groups in 2,2,6,6-tetramethylcyclohexanone introduce substantial steric strain, which can alter the relative energies of different conformations.
The dominant conformation of this compound is a chair form, but it is a distorted chair. The steric repulsion between the axial methyl groups and the axial hydrogens at C4, as well as the gauche interactions between the methyl groups and the adjacent methylene (B1212753) groups, leads to a flattening of the ring at the C2 and C6 positions. This distortion helps to alleviate some of the steric strain.
While the chair conformation is prevalent, the energetic penalty for adopting other conformations, such as the twist-boat, is a subject of considerable interest. In some highly substituted cyclohexanes, the twist-boat conformation can become more accessible or even the preferred conformation. For this compound, the chair conformation is still considered the global minimum, but the energy difference to the twist-boat is expected to be smaller than in unsubstituted cyclohexane.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of such molecules. In principle, the chemical shifts and coupling constants of the ring protons can provide detailed information about the time-averaged conformation. However, due to the rapid interconversion between chair forms at room temperature, distinct signals for axial and equatorial protons are often not observed. Low-temperature NMR studies would be necessary to "freeze out" the individual conformers and directly measure their relative populations.
| Conformation | Relative Energy | Key Steric Interactions | Expected NMR Signature (at low temp.) |
|---|---|---|---|
| Chair (distorted) | Lowest | 1,3-diaxial interactions (CH3 vs. H), gauche interactions | Distinct axial and equatorial proton signals |
| Twist-Boat | Higher | Flagpole interactions, torsional strain | Averaged signals due to flexibility |
| Boat | Highest | Severe flagpole interactions, eclipsing strain | Not significantly populated |
Stereochemical Control in Reactions and Product Selectivity
The steric bulk of the four methyl groups in this compound exerts a strong directing effect in chemical reactions, leading to high levels of stereoselectivity. This is particularly evident in nucleophilic additions to the carbonyl group and reactions involving the enolate.
The reduction of cyclohexanones is a classic example where stereoselectivity is governed by the approach of the reducing agent. For this compound, the two faces of the carbonyl group are sterically very different. The axial approach of a nucleophile is severely hindered by the two axial methyl groups. Consequently, nucleophilic attack predominantly occurs from the less hindered equatorial face, leading to the formation of the axial alcohol as the major product.
The choice of reducing agent can further influence the degree of stereoselectivity. Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH4) are highly selective for equatorial attack. In contrast, bulkier reducing agents, such as L-Selectride®, are even more selective due to their increased steric demands.
The generation of an enolate from this compound also exhibits stereochemical preferences. The removal of a proton from the C3 or C5 position is influenced by the adjacent gem-dimethyl groups. The resulting enolate can then react with electrophiles, and the stereochemical outcome of this reaction is again dictated by the steric environment of the enolate.
| Reaction | Reagent | Major Product | Stereochemical Rationale |
|---|---|---|---|
| Reduction | NaBH4 | Axial alcohol | Equatorial attack due to steric hindrance from axial methyl groups. |
| Reduction | L-Selectride® | Axial alcohol (high selectivity) | Increased steric bulk of the reagent enhances equatorial attack. |
| Enolate Alkylation | LDA, then CH3I | Equatorial alkylation | Electrophile approaches from the less hindered face of the enolate. |
Interconversion Dynamics and Conformational Energy Landscapes
The interconversion between the two chair conformations of this compound is a dynamic process that involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. The energy barriers associated with this ring inversion are significantly influenced by the gem-dimethyl groups.
The presence of the four methyl groups is expected to increase the energy barrier to ring inversion compared to unsubstituted cyclohexanone. This is because the steric interactions that are present in the chair conformation are exacerbated in the transition states for ring inversion. For instance, in the half-chair transition state, there is a significant increase in torsional strain and angle strain, which is further amplified by the steric repulsion of the methyl groups.
Dynamic NMR (DNMR) spectroscopy is the primary experimental technique used to measure the rates of conformational interconversion and, consequently, the energy barriers. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature, from which the free energy of activation (ΔG‡) for ring inversion can be calculated.
Computational methods, such as ab initio and density functional theory (DFT) calculations, provide a theoretical framework for understanding the conformational energy landscape. These calculations can be used to model the geometries and energies of the various conformers and transition states, providing a detailed picture of the energy profile for ring inversion.
| Parameter | Estimated Value (kcal/mol) | Method of Determination | Comparison to Cyclohexanone |
|---|---|---|---|
| ΔG‡ (Chair-to-Chair) | > 10.3 | Dynamic NMR (estimated) | Higher (Cyclohexanone ≈ 10.3 kcal/mol) |
| E(Twist-Boat) - E(Chair) | ~4-5 | Computational (estimated) | Slightly lower or comparable |
| E(Boat) - E(Chair) | > 7 | Computational (estimated) | Higher |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Highly Hindered Systems
The synthesis of sterically hindered ketones like 2,2,6,6-tetramethylcyclohexanone remains a significant challenge in organic chemistry. nih.gov Conventional methods are often hampered by the steric bulk, leading to low yields and the need for harsh reaction conditions. Consequently, a major research thrust is the development of new, efficient, and mild protocols to construct such sterically congested systems.
Recent advancements have focused on transition-metal-catalyzed reactions, which offer powerful tools for creating carbon-carbon bonds that are otherwise difficult to form. nih.gov For instance, carbonylative cross-coupling reactions have emerged as a promising strategy. A general and mild protocol using a commercially available PEPPSI-IPr catalyst has been shown to efficiently promote the carbonylative cross-coupling of hindered ortho-disubstituted aryl iodides to produce diaryl ketones in good to excellent yields. nih.gov Another innovative approach involves the nickel-catalyzed α-alkylation of unsymmetrical ketones at the more-hindered α-sites using allylic alcohols, a method that proceeds under neutral conditions with water as the only byproduct. nih.gov
Furthermore, catalyst-free methods are being explored. One such protocol involves the reaction of bulky arylstannanes with bulky aroyl chlorides at high temperatures or using a Lewis acid like AlCl₃ at room temperature to yield highly substituted benzophenones. nih.gov Biocatalysis also presents a powerful alternative. A highly enantioselective synthesis of a sterically hindered chiral ketone has been achieved through a kinetic resolution process using a wild-type ketoreductase (KRED) enzyme, demonstrating the potential of enzymatic methods for creating complex chiral structures. acs.org
| Method | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Carbonylative Cross-Coupling | PEPPSI-IPr (Palladium-NHC) | Mild protocol for coupling hindered aryl iodides; forms diaryl ketones. | nih.gov |
| α-Alkylation | Nickel catalyst with bulky biphenyl (B1667301) diphosphine ligand | Achieves selective alkylation at the more-hindered ketone α-site under neutral conditions. | nih.gov |
| Arylstannane-Aroyl Chloride Coupling | Catalyst-free (high temp) or AlCl₃ (room temp) | Direct route to two-, three-, and four-ortho-substituted benzophenones. | nih.gov |
| Biocatalytic Kinetic Resolution | Ketoreductase (KRED) enzyme | Enables highly enantioselective synthesis of sterically hindered chiral ketones. | acs.org |
| Titanium-mediated Condensation | TiCl₄ with an amine base | Condensation of secondary amides with ketones to form sterically hindered enamides. | rsc.org |
Deeper Mechanistic Understanding of Complex Transformations
The steric hindrance in this compound not only impedes reactions but also complicates their mechanisms. A thorough understanding of the reaction pathways is crucial for optimizing conditions and developing new transformations. For example, the addition of Grignard reagents to sterically hindered ketones may proceed through a single-electron transfer mechanism rather than the typical six-membered ring transition state. wikipedia.org The presence of four methyl groups adjacent to the carbonyl carbon in this compound makes nucleophilic attack inherently difficult, a factor that must be considered in any synthetic design. libretexts.org
Similarly, the enolization of hindered ketones is highly dependent on factors like the solvent and the nature of the base used. Studies on the enolization of 2-methyl-3-pentanone (B165389) using sodium hexamethyldisilazide (NaHMDS) have shown dramatic shifts in E/Z selectivity based on the solvent, ranging from 20:1 in Et₃N/toluene to 1:90 in THF. nih.gov Such solvent-dependent stereochemical outcomes highlight the complex interplay of reactant, base, and solvent in the transition state. Mechanistic investigations revealed that in non-polar solvents, a surprising free-ion-based mechanism might be at play, while in coordinating solvents like THF, monomer- or dimer-based mechanisms are more likely. nih.gov
Research into C-C bond activation, driven by the aromatization of an in-situ formed intermediate, offers another area where mechanistic insight is key. nih.gov This iridium-catalyzed reaction allows for the deacylative transformation of various ketones, a process whose efficiency relies on understanding the formation of a dihydropyrazole intermediate that subsequently undergoes C-C cleavage. nih.gov Such deconstructive syntheses, which are inspired by biosynthetic pathways like the conversion of testosterone (B1683101) to estradiol (B170435) by aromatase, could provide new strategic disconnections for complex molecules derived from hindered ketones. nih.gov
Integration of Advanced Computational Methods for Predictive Chemistry
Advanced computational methods are becoming indispensable tools for navigating the complexities of sterically hindered systems. Quantum chemistry and machine learning can provide predictive models that guide synthetic efforts, saving time and resources. chemeo.com Computational tools can predict various physicochemical properties of molecules like this compound, offering insights into its behavior in different environments.
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 154.25 | g/mol | nih.gov |
| Normal Boiling Point (Tboil) | 511.38 | K | chemeo.com |
| Normal Melting Point (Tfus) | 321.62 | K | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 39.92 | kJ/mol | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.792 | - | chemeo.com |
| Critical Pressure (Pc) | 2826.33 | kPa | chemeo.com |
| Critical Temperature (Tc) | 743.60 | K | chemeo.com |
Beyond property prediction, computational studies are crucial for elucidating reaction mechanisms. For instance, mechanistic studies into a photoinduced asymmetric cycloaddition revealed that the reaction proceeds via a chiral Lewis acid-assisted radical addition of a triplet state ketone to a benzocyclobutenone. acs.org Such detailed mechanistic insights, often gained through computational modeling, are vital for optimizing catalyst design and improving reaction outcomes, especially when dealing with the formation of sterically hindered quaternary stereocenters. acs.org The development of new catalysts can also be accelerated by modulating steric bulk on ligands, a strategy that has proven effective in the cobalt-catalyzed 1,1-diboration of terminal alkynes, where tuning the ligand sterics expanded the substrate scope to include previously challenging hindered substrates. acs.org
Expanding Applications in Catalysis, Materials Science, and Bio-inspired Transformations
The unique steric profile of this compound and related hindered ketones opens doors to novel applications in diverse fields.
Catalysis: The steric bulk of the tetramethylcyclohexyl framework makes it an attractive scaffold for developing new ligands for catalysis. By converting the ketone to other functional groups (e.g., an amine or phosphine), it is possible to create highly bulky ligands that can enforce specific geometries around a metal center. Such sterically demanding ligands can influence the selectivity and activity of catalysts, for example, by creating a constrained environment that favors a particular reaction pathway or by stabilizing reactive metal complexes. acs.org
Materials Science: The rigid and bulky nature of the 2,2,6,6-tetramethylcyclohexyl unit can be exploited in materials science. Incorporating this moiety into polymer backbones could lead to materials with high thermal stability, altered solubility, and unique packing properties. Furthermore, hindered ketones are key precursors in the synthesis of macrocycles. Methodologies like the intramolecular Heck reaction are used to forge large, non-natural rings that are on the cutting edge of modern drug discovery. mdpi.com The synthesis of complex, C₂ᵥ-symmetric 26-membered macrocycles has been achieved through Heck coupling reactions, demonstrating the utility of these building blocks in creating large and structurally complex architectures. mdpi.com
Bio-inspired Transformations: Sterically hindered ketone motifs are found in numerous biologically active natural products. nih.govwordpress.com Developing synthetic methods to access these structures is therefore of great interest. For example, the flavanoid luteolin, which exhibits anti-cancer and anti-inflammatory properties, contains a hindered ketone substructure. nih.gov The synthesis of such molecules often requires overcoming significant steric challenges. nih.gov Moreover, the development of new reactions, such as the iron-catalyzed ring contraction of cyclic ketones to form spirocyclic quaternary carbons, provides innovative bond disconnection strategies for the efficient synthesis of complex natural products like perhydrohistrionicotoxin. acs.org These bio-inspired synthetic efforts not only provide access to valuable compounds but also push the boundaries of synthetic methodology.
Q & A
What are the primary synthetic routes for 2,2,6,6-tetramethylcyclohexanone, and how is its purity validated?
Basic
this compound is synthesized via permethylation of cyclohexanone using potassium hydride (KH) and methyl iodide in tetrahydrofuran (THF). The reaction proceeds rapidly (15 min at 25°C) with a 96% yield, as confirmed by gas-liquid chromatography (GLC) analysis . Characterization typically involves -NMR (e.g., methyl group resonances at δ 0.74–1.03 ppm) and infrared spectroscopy (C=O stretch at ~1700 cm). Purity validation employs GLC with 1.5% OV-101 columns and corroboration via melting point or recrystallization behavior .
How do competing degradation pathways of this compound under chemical ionization conditions affect mass spectral interpretation?
Advanced
Under protonation (e.g., in chemical ionization mass spectrometry), this compound undergoes two distinct degradation pathways:
- Pathway A : Sequential [1,2]-methyl migration, ring contraction, and methyl migration, leading to acetone elimination (energetically favored).
- Pathway B : Wagner-Meerwein ring contraction followed by hydroxyl and methyl migration.
These pathways were elucidated using - and D-labeled analogs and semi-empirical MNDO quantum mechanical calculations. Researchers must account for both pathways when interpreting fragmentation patterns, as they produce overlapping ions (e.g., protonated acetone at 59) .
What challenges arise in enantioselective synthesis using this compound as a precursor?
Advanced
The steric bulk of the tetramethyl groups hinders enantioenrichment via traditional crystallization methods. For example, attempts to form semicarbazones or oximes for recrystallization fail due to steric hindrance . A workaround involves catalytic asymmetric allylation of enol carbonates derived from the ketone, achieving up to 91% enantiomeric excess (ee). Further enrichment requires identifying crystalline intermediates later in the synthesis (e.g., allyl ketones) or employing kinetic resolution strategies .
How do side reactions during permethylation impact the yield and purity of this compound?
Basic
A key side reaction is the reduction of the ketone to 2,2,6,6-tetramethylcyclohexanol by KH. This occurs slowly (10% in 5 hours, 50% in 24 hours) and is minimized by strict control of reaction time and temperature. Post-synthesis, GLC with AgNO-paraffin columns detects the alcohol impurity, which can be removed via fractional distillation or preparative chromatography .
What computational methods are used to study the reactivity of this compound?
Advanced
Semi-empirical MNDO (Modified Neglect of Diatomic Overlap) calculations are employed to map potential energy surfaces for degradation pathways. These simulations predict transition states and activation energies, validating experimental observations of competing mechanisms (e.g., Pathway A vs. B). Researchers should cross-validate computational results with isotopic labeling experiments to resolve ambiguities in mechanistic interpretations .
How does steric hindrance in this compound influence its reactivity in aldol condensations?
Advanced
The tetramethyl groups sterically shield the α-carbon, reducing enolate formation efficiency. In aldol reactions, this necessitates strong bases (e.g., LDA or NaHMDS) and prolonged reaction times. For example, aldol condensation with aromatic aldehydes requires microwave irradiation or high-pressure conditions to overcome kinetic barriers. Product characterization often reveals steric-controlled regioselectivity, favoring less hindered positions .
What analytical contradictions arise in distinguishing this compound from its structural analogs?
Advanced
NMR and IR spectra of this compound overlap significantly with those of 3,3,5,5-tetramethylcyclohexanone. Differentiation requires -NMR: the former shows a carbonyl carbon at δ 215–220 ppm, while the latter exhibits downfield shifts due to ring strain. High-resolution mass spectrometry (HRMS) or X-ray crystallography may be necessary for unambiguous identification .
How is this compound applied in natural product synthesis?
Advanced
The compound serves as a rigid, sterically hindered building block in synthesizing [6-5-6] carbocyclic skeletons, such as (+)-dichroanone. Its tetramethyl groups enforce conformational rigidity, enabling precise stereochemical control during allylic alkylation or cycloaddition steps. Challenges include managing steric effects in transition-metal-catalyzed steps (e.g., Pd-catalyzed decarboxylative allylation) .
What safety considerations are critical when handling this compound?
Basic
The compound is combustible (flash point ~48°C) and irritant. Use in well-ventilated areas with PPE (gloves, goggles). Avoid contact with strong bases (KH) to prevent exothermic reduction reactions. Storage under inert gas (argon) is recommended to minimize oxidation .
How do isotopic labeling studies resolve mechanistic ambiguities in the degradation of this compound?
Advanced
-labeling at the carbonyl and methyl positions tracks carbon migration during degradation. For example, -labeled methyl groups confirm Pathway A’s [1,2]-methyl shifts via isotopic scrambling in acetone fragments. Deuterium labeling at α-positions distinguishes protonation sites in Pathway B, validated by mass spectral isotope patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
